molecular formula C14H11N3O4 B14995530 2-hydroxy-4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate

2-hydroxy-4-[(E)-(7-iminio-2-methyl-5-oxo-5H-[1,2]oxazolo[2,3-a]pyrimidin-6(7H)-ylidene)methyl]phenolate

Cat. No.: B14995530
M. Wt: 285.25 g/mol
InChI Key: KRMFSLYBGCGQIG-YVMONPNESA-N
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Description

(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE is a complex organic compound with a unique structure that includes both oxazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the formation of the methylene bridge with the 3,4-dihydroxyphenyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE: shares structural similarities with other oxazole and pyrimidine derivatives.

    Quinones: Compounds with similar oxidation products.

    Amino derivatives: Compounds with similar reduction products.

Uniqueness

The uniqueness of (6Z)-6-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

7-amino-6-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one

InChI

InChI=1S/C14H11N3O4/c1-7-4-12-16-14(20)9(13(15)17(12)21-7)5-8-2-3-10(18)11(19)6-8/h2-6,19H,15H2,1H3/b8-5-

InChI Key

KRMFSLYBGCGQIG-YVMONPNESA-N

Isomeric SMILES

CC1=CC2=NC(=O)C(=C(N2O1)N)/C=C\3/C=CC(=O)C(=C3)O

Canonical SMILES

CC1=CC2=NC(=O)C(=C(N2O1)N)C=C3C=CC(=O)C(=C3)O

Origin of Product

United States

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